5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is a heterocyclic organic compound belonging to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-amino-3-cyanopyridine with a suitable oxidizing agent. The reaction conditions include heating the mixture in the presence of a catalyst, such as palladium on carbon, under an inert atmosphere.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pressure, helps in achieving optimal conditions for the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction can lead to the formation of reduced derivatives, such as amines.
Scientific Research Applications
Chemistry: In synthetic chemistry, 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The compound has shown potential biological activity, including anticancer properties. It can interact with biological targets, such as enzymes and receptors, leading to the modulation of biological processes.
Medicine: Due to its biological activity, this compound is being explored for its therapeutic potential. It may be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: In material science, the compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity. Its incorporation into polymers and other materials can lead to the creation of advanced materials for various industrial applications.
Mechanism of Action
The mechanism by which 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
1,6-Naphthyridine-2-carboxylic acid
1,5-Naphthyridine-2-carboxylic acid
1,8-Naphthyridine-2-carboxylic acid
Uniqueness: 5-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is unique due to its specific structural features, such as the presence of the oxo group and the tetrahydro ring system. These features contribute to its distinct reactivity and biological activity compared to other naphthyridine derivatives.
Properties
CAS No. |
2092717-41-2 |
---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.